molecular formula C19H12F2N4O2S B2524784 3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide CAS No. 1251681-53-4

3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide

Cat. No. B2524784
M. Wt: 398.39
InChI Key: KJSFLVDEZXCZNW-UHFFFAOYSA-N
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Description

The compound 3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide is a chemical entity that appears to be related to the field of heterocyclic chemistry and sulfonyl compounds. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as sulfonyl groups, thiophene rings, and amide linkages are common in the realm of medicinal chemistry and materials science due to their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of related compounds involves the reaction of heterocyclic amines with sulfonyl derivatives. For instance, the reaction of 4-amino-3-methylthio-5-oxo-6-R-4,5-dihydro-1,2,4-triazines with arylsulfonylacetonitriles leads to the formation of geminal sulfones with a heterocyclic ring directly bound to the sulfur atoms of the sulfonyl groups . This suggests that the synthesis of the compound may also involve a similar strategy, where a nucleophilic substitution reaction could be employed to introduce the sulfonyl group to the amino group present on the thiophene ring.

Molecular Structure Analysis

The molecular structure of compounds with sulfonyl and thiophene groups can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the structure of a related compound, 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, was determined using single crystal X-ray diffraction and confirmed by IR, 1H and 13C NMR spectroscopy, and mass spectrometry . The compound crystallized in the C2/c monoclinic space group, indicating that the compound may also exhibit a complex crystalline structure that could be similarly analyzed.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-containing compounds is often characterized by their ability to undergo various chemical transformations. The sulfonyl group can act as an electrophile in reactions with nucleophiles, or as a leaving group in substitution reactions. The presence of the thiophene ring and the amide linkage in the compound of interest suggests potential reactivity in electrophilic aromatic substitution reactions or nucleophilic acyl substitution reactions, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the sulfonyl and thiophene groups, as well as the amide linkage. These groups can impact the compound's solubility, melting point, and stability. The sulfonyl group is known to increase the acidity of adjacent hydrogen atoms, which could affect the compound's pKa and, consequently, its solubility in different solvents. The thiophene ring, being aromatic, could contribute to the compound's UV-Vis absorption properties, making it potentially useful in optical applications or as a chromophore in dye chemistry.

Scientific Research Applications

Synthetic Approaches

The synthesis of related compounds involves versatile reactions that offer access to a wide range of thiophene derivatives. For instance, methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates have been synthesized from 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, demonstrating a pathway to 4-arylsulfonyl-3-carboxamidothiophenes (Stephens et al., 1999). Similarly, a facile four-component Gewald reaction under organocatalyzed aqueous conditions has been reported, enabling the efficient formation of 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013).

Biological Applications

The biological evaluation of related compounds, such as 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, has shown potent cytotoxic activity against various human cancer cell lines, suggesting their potential as cancer treatment agents. These compounds have demonstrated the ability to induce apoptosis and arrest the cell cycle, highlighting their therapeutic relevance (Ravichandiran et al., 2019).

Chemical Properties and Reactions

The chemical reactivity and properties of thiophene derivatives have been extensively explored. For example, the preparation and reactions of 5-Aryl-1,4,2-dithiazolium salts reveal the diverse reactivity patterns of sulfur-containing compounds (Yonemoto et al., 1990). Moreover, studies on heterocyclic enaminonitriles and their reactions with acetylenic esters offer insights into the synthetic versatility of thiophene-based compounds (Matsunaga et al., 1986).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N4O2S/c1-28-13-5-2-11(3-6-13)18-22-19(27-24-18)17-16(26)8-9-25(23-17)12-4-7-14(20)15(21)10-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSFLVDEZXCZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide

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